Stereochemical and Conformational Differentiation: Pinidine (cis-2R,6R) vs. Solenopsin A (trans-2R,6S) vs. Dihydropinidine (cis-2R,6S)
Pinidine is characterized by a cis-(2R,6R) configuration with an E-propenyl substituent, as established by chemical degradation and spectroscopic methods [1]. This contrasts sharply with dihydropinidine (cis-2R,6S or cis-2S,6R depending on enantiomer), which features a saturated propyl chain [2], and solenopsin A (trans-2R,6S), which possesses a long undecyl chain [3]. The stereochemical difference is critical: Pinidine's cis arrangement is typical of pine-derived alkaloids, whereas spruce species contain both cis and trans isomers [4]. This stereochemical divergence directly influences biological activity; for example, pinidine's teratogenicity is associated with cis-disubstitution, a feature not present in trans-analogs like epidihydropinidine [5].
| Evidence Dimension | Stereochemistry (Ring Substitution and Configuration) |
|---|---|
| Target Compound Data | Pinidine: cis-(2R,6R) with (E)-propenyl at C6, optical rotation [α]D -10.5° (c 1.88, EtOH) . |
| Comparator Or Baseline | Dihydropinidine: cis-(2R,6S) or (2S,6R) with propyl at C6; Solenopsin A: trans-(2R,6S) with undecyl at C6; Epidihydropinidine: trans-(2R,6R) with propyl at C6 [REFS-2,3,7]. |
| Quantified Difference | Pinidine: cis ring junction, E-alkene; Dihydropinidine: cis ring, saturated chain; Solenopsin A: trans ring, long saturated chain. |
| Conditions | Absolute configuration determined by X-ray crystallography of derivatives and chemical correlation [1]. |
Why This Matters
Pinidine's distinct stereochemistry is essential for researchers studying structure-activity relationships (SAR) in piperidine alkaloids, as even subtle changes in ring conformation or side chain unsaturation can abolish or invert biological activity [5].
- [1] Hill, R. K., Chan, T. H., & Joule, J. A. (1965). The stereochemistry of pinidine. Tetrahedron, 21(1), 147-161. View Source
- [2] Tawara, J. N., Blokhin, A., Foderaro, T. A., Stermitz, F. R., & Hope, H. (1993). Toxic piperidine alkaloids from pine (Pinus) and spruce (Picea) trees. New structures and a biosynthetic hypothesis. The Journal of Organic Chemistry, 58(18), 4813-4818. View Source
- [3] MacConnell, J. G., Blum, M. S., & Fales, H. M. (1971). The chemistry of fire ant venom. Tetrahedron, 27(6), 1129-1139. View Source
- [4] Tawara, J. N., Blokhin, A., Foderaro, T. A., Stermitz, F. R., & Hope, H. (1993). Toxic piperidine alkaloids from pine (Pinus) and spruce (Picea) trees. New structures and a biosynthetic hypothesis. The Journal of Organic Chemistry, 58(18), 4813-4818. View Source
- [5] Panter, K. E., James, L. F., & Gardner, D. R. (1999). Lupines, poison-hemlock and Nicotiana spp: toxicity and teratogenicity in livestock. Journal of Natural Toxins, 8(1), 117-134. View Source
- [6] Tawara, J. N., Blokhin, A., Foderaro, T. A., Stermitz, F. R., & Hope, H. (1993). Toxic piperidine alkaloids from pine (Pinus) and spruce (Picea) trees. New structures and a biosynthetic hypothesis. The Journal of Organic Chemistry, 58(18), 4813-4818. View Source
